REACTION_CXSMILES
|
C1(=O)N(C2CCCNC2)C(=O)C2=CC=CC=C12.CN(C)C(Cl)=O.[CH3:24][N:25]([CH3:45])[C:26]([N:28]1[CH2:33][CH2:32][CH2:31][CH:30]([N:34]2C(=O)C3=CC=CC=C3C2=O)[CH2:29]1)=[O:27].O.NN>>[CH3:24][N:25]([CH3:45])[C:26]([N:28]1[CH2:33][CH2:32][CH2:31][CH:30]([NH2:34])[CH2:29]1)=[O:27] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C1CNCCC1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
1-(N,N-dimethylcarbamoyl)-3-phthalimidopiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)N1CC(CCC1)N1C(C=2C(C1=O)=CC=CC2)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)N1CC(CCC1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |